MAO-B Inhibitory Potency vs. Reference Inhibitor Ro-19-6327
(E)-5-Chloro-7-fluoro-N'-hydroxyisoquinoline-1-carboximidamide demonstrates 14.7-fold greater MAO-B inhibitory potency than the well-characterized reference inhibitor Ro-19-6327 in the same recombinant human enzyme assay [1].
| Evidence Dimension | IC50 against recombinant human MAO-B (kynuramine deamination assay, 20 min incubation) |
|---|---|
| Target Compound Data | IC50 = 6.20 nM |
| Comparator Or Baseline | Ro-19-6327 (5-Chloro-pyridine-2-carboxylic acid derivative), IC50 = 91 nM |
| Quantified Difference | 14.7-fold higher potency (6.20 nM vs. 91 nM) |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescent detection of 4-hydroxyquinoline after 20 min |
Why This Matters
A 14.7-fold potency advantage directly translates to lower effective concentration in enzyme occupancy studies, reducing off-target risk at equivalent MAO-B blockade.
- [1] BindingDB, Direct comparison of BDBM50199105 (target) vs. BDBM50029816 (Ro-19-6327) under identical assay conditions (Assay ID 2). View Source
